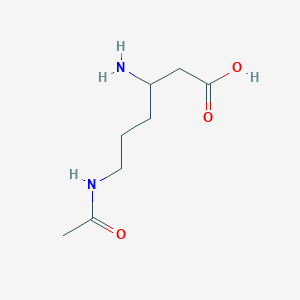

6-Acetamido-3-aminohexanoic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H16N2O3 |

|---|---|

Poids moléculaire |

188.22 g/mol |

Nom IUPAC |

6-acetamido-3-aminohexanoic acid |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-4-2-3-7(9)5-8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) |

Clé InChI |

MBZWIPOSTWTKSV-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCCC(CC(=O)O)N |

SMILES canonique |

CC(=O)NCCCC(CC(=O)O)N |

Origine du produit |

United States |

Synthetic Methodologies for 6 Acetamido 3 Aminohexanoic Acid

Chemical Synthesis Approaches

The chemical synthesis of 6-acetamido-3-aminohexanoic acid fundamentally relies on the construction of its precursor, 3,6-diaminohexanoic acid, also known as β-lysine. Once the β-lysine backbone is established, the final step involves the selective acetylation of the terminal amino group at the C-6 position.

Hydrazinolysis and Acylation-Based Strategies

While direct hydrazinolysis routes for the synthesis of 3,6-diaminohexanoic acid are not prominently documented in recent literature, the core of chemical synthesis involves multi-step processes starting from accessible precursors. A conceptual approach would involve the formation of the hexanoic acid backbone with functionalities that can be converted to amino groups at the C-3 and C-6 positions.

The critical step following the synthesis of the 3,6-diaminohexanoic acid precursor is selective N-acetylation. The two primary amino groups (at C-3 and C-6) exhibit different pKa values, a property that can be exploited for selective modification. The α-amino group (C-3) is generally less basic than the ε-amino group (C-6). By carefully controlling the reaction pH, it is possible to preferentially acetylate the more nucleophilic C-6 amino group. A strategy for such a selective acylation involves running the reaction at a controlled pH where the C-3 amino group is more likely to be protonated and thus less reactive, while the C-6 amino group remains sufficiently nucleophilic to react with an acetylating agent like acetic anhydride. nih.gov Controlling the stoichiometry of the acetylating agent and maintaining low reaction temperatures (e.g., 0°C) can further enhance the selectivity for mono-acetylation at the desired position. nih.gov

Stereoselective Synthetic Pathways for Enantiomers

The C-3 position of this compound is a chiral center, meaning the compound can exist as (S) and (R) enantiomers. ebi.ac.uknih.gov The development of stereoselective synthetic pathways is crucial for obtaining enantiomerically pure forms, which is often a requirement for biological applications.

The synthesis of enantiopure β-amino acids is a well-established field in organic chemistry. Strategies often involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool. A relevant approach for producing specific enantiomers of 3,6-diaminohexanoic acid involves enzymatic desymmetrization. For instance, a meso-compound, which has a plane of symmetry, can be selectively modified by an enzyme to produce a chiral intermediate. This strategy has been successfully applied in the synthesis of stereoisomers of similar molecules like 2,6-diaminopimelic acid, where enzymatic desymmetrization of a diacetate precursor yields a homochiral monoacetate, paving the way for an enantio-divergent synthesis of both (S,S) and (R,R) isomers. nih.gov Such principles can be adapted to construct the chiral center at C-3 of β-lysine with a defined stereochemistry.

Biosynthetic and Chemoenzymatic Synthesis

Nature offers elegant and highly specific routes for the synthesis of complex molecules. The biosynthesis of this compound has been identified in microorganisms, providing a blueprint for chemoenzymatic and fermentative production methods.

Enzymatic Conversion Routes

The biosynthetic pathway to this compound starts from the common amino acid, L-lysine. It involves a two-step enzymatic cascade. ebi.ac.uk

Isomerization: The first step is the conversion of α-lysine to β-lysine (3,6-diaminohexanoic acid). This rearrangement is catalyzed by the enzyme lysine-2,3-aminomutase . ebi.ac.uk

Acetylation: The second step is the specific acetylation of the ε-amino group (C-6) of β-lysine. This reaction is catalyzed by β-lysine acetyltransferase , which utilizes acetyl-CoA as the acetyl group donor. ebi.ac.uknih.gov

This enzymatic pathway has been characterized in methanogenic archaea, where Nε-acetyl-β-lysine functions as a compatible solute, helping the organisms survive under high-salt conditions. ebi.ac.uk

Microorganism-Mediated Production

The discovery of the enzymatic route has enabled the development of whole-cell biocatalysts for the production of this compound. Genes encoding the lysine-2,3-aminomutase and β-lysine acetyltransferase from archaea have been successfully expressed in more easily culturable host microorganisms like Bacillus subtilis. ebi.ac.uk This heterologous expression turns the host organism into a microbial factory capable of converting α-lysine into Nε-acetyl-β-lysine. ebi.ac.uk

Furthermore, production can be achieved through fermentation processes using engineered strains of industrial workhorses like Corynebacterium glutamicum or Escherichia coli. These organisms are already used for the large-scale production of L-lysine from inexpensive carbon sources like glucose. nih.govnih.gov By introducing the necessary genes for the conversion of lysine (B10760008) to the final acetylated product, a complete biosynthetic pathway from simple sugars can be established. google.com

Optimization of Synthetic Yield and Purity

Maximizing the efficiency of any synthetic process, whether chemical or biological, is a key objective. This involves optimizing reaction conditions to increase the product yield and developing effective purification methods to ensure high purity.

For chemical synthesis , optimization would focus on the selective acetylation step. This includes fine-tuning the pH, temperature, and reagent concentrations to maximize the yield of the desired N6-acetylated product while minimizing di-acetylation and other side reactions. nih.gov Purification of the final product often involves techniques like crystallization, where the crude product is dissolved in a suitable solvent and precipitated in a pure crystalline form, or column chromatography to separate the target compound from unreacted starting materials and byproducts. uni.lu

In biosynthetic production , optimization focuses on both the fermentation process and the enzymatic conversion. For fermentation, key parameters to control include temperature, pH, dissolved oxygen levels, and the composition of the culture medium (e.g., carbon-to-nitrogen ratio). nih.govdtu.dk For instance, the optimal temperature for L-lysine production in E. coli is typically around 37°C. nih.gov Genetic engineering of the host microorganism can also be employed to enhance the precursor supply (L-lysine) and balance essential cofactors like NADH and NADPH, thereby channeling more resources towards the production of this compound. nih.gov

Below is a table summarizing key parameters that are often optimized in L-lysine fermentation, which is the precursor step in the biosynthetic pathway.

| Parameter | Typical Optimized Value/Range | Rationale | Source |

| Organism | Corynebacterium glutamicum / Escherichia coli | Well-established industrial producers of L-lysine. | nih.govnih.gov |

| Temperature | ~37°C (for E. coli) | Optimal for microbial growth and enzyme activity. | nih.gov |

| pH | Controlled around neutral (e.g., 7.0) | Maintains cellular health and enzyme function. | nih.gov |

| Carbon Source | Glucose | Inexpensive and efficiently utilized feedstock. | nih.gov |

| Key Genes | Overexpression of lysA (diaminopimelate decarboxylase) | Enhances the final step of lysine synthesis. | nih.gov |

| Cofactor Balance | Optimization of NADPH/NADH ratio | Ensures sufficient reducing power for biosynthesis. | nih.gov |

Biochemical Pathways and Biological Roles of 6 Acetamido 3 Aminohexanoic Acid

Biosynthesis Pathways Elucidation

The synthesis of 6-acetamido-3-aminohexanoic acid is a two-step enzymatic process that starts from a common amino acid precursor. This pathway is essential for the survival of specific microbes under conditions of high salinity.

The primary precursor for the biosynthesis of this compound is α-lysine. nih.govnih.gov The conversion process is catalyzed by two key enzymes in sequential reactions. nih.gov

Conversion of α-Lysine to β-Lysine : The first step is the isomerization of L-lysine to L-β-lysine. nih.govwikipedia.org This reaction is catalyzed by Lysine-2,3-aminomutase , a radical SAM enzyme. nih.gov This enzyme facilitates the interchange of the amino group from the second carbon (alpha-position) of lysine (B10760008) to the third carbon (beta-position). nih.govwikipedia.org The reaction requires several cofactors, including pyridoxal (B1214274) phosphate (B84403) (PLP), an iron-sulfur cluster, and S-Adenosyl methionine (SAM), which is crucial for generating the radical species needed for the transfer. nih.govwikipedia.orgwikipedia.org

Acetylation of β-Lysine : The second and final step is the acetylation of the ε-amino group of β-lysine. This reaction is catalyzed by β-lysine acetyltransferase . nih.govnih.gov This enzyme transfers an acetyl group to β-lysine, forming Nε-acetyl-β-lysine, the final product. nih.govnih.gov

These enzymatic steps are highly conserved among the microorganisms that produce this compound. nih.gov

The biosynthesis of this compound is tightly regulated at the genetic level, primarily in response to environmental salt concentrations. nih.govnih.gov In several species of methanogenic archaea, such as Methanosarcina mazei Gö1, the genes encoding lysine-2,3-aminomutase (ablA) and β-lysine acetyltransferase (ablB) are organized into a single transcriptional unit known as the abl operon . nih.govnih.gov

The expression of this operon is strictly dependent on salt levels; it is induced under high-salinity conditions. nih.govnih.gov Studies involving the deletion of the abl operon in Methanococcus maripaludis demonstrated that the mutant strains were unable to synthesize Nε-acetyl-β-lysine and could not grow in high-salt environments. nih.govnih.gov This finding confirms that the abl operon is essential for the biosynthesis of this compatible solute and for survival under salt stress. nih.gov This genetic system serves as a critical tool for studying salt-dependent gene regulation in the domain Archaea. nih.gov

Role as a Compatible Solute in Microorganisms (e.g., Archaea, Bacteria)

This compound functions as a compatible solute , an organic molecule that accumulates in the cytoplasm of cells to maintain osmotic balance without interfering with cellular processes. nih.govnih.gov Its synthesis is a key strategy used by certain microorganisms to cope with the stress of high external solute concentrations. nih.gov

This compound is uniquely found in methanogenic archaea and is produced specifically in response to salt stress. nih.govnih.gov By accumulating high intracellular concentrations of Nε-acetyl-β-lysine, these organisms can prevent water loss and maintain cellular turgor in hyper-saline environments. nih.gov It is one of several compatible solutes, including glycine (B1666218) betaine (B1666868) and α-glutamate, that methanogens can use, with the specific composition of the solute pool varying with the salt concentration. nih.gov When an alternative compatible solute like glycine betaine is available in the environment, the biosynthesis of Nε-acetyl-β-lysine is repressed. nih.gov While native to archaea, the biosynthetic genes have been successfully expressed in bacteria like Bacillus subtilis for research and potential large-scale production to study its properties. nih.govnih.gov

Metabolic Fate and Biotransformation Studies

While the biosynthesis of this compound is well-characterized, its metabolic degradation has been studied less extensively. The primary regulatory mechanism appears to be the repression of its synthesis rather than active catabolism. nih.gov

Specific degradation pathways for this compound in the microorganisms that synthesize it are not well-documented in current scientific literature. However, a plausible degradation route can be proposed based on the reversal of its biosynthetic pathway, a common principle in metabolism. This hypothetical route would involve two main steps:

Deacetylation : The first step would likely be the removal of the acetyl group by a deacetylase or amidohydrolase enzyme, yielding β-lysine.

Conversion to α-Lysine : The resulting β-lysine could then be converted back to α-lysine by the reversible action of lysine-2,3-aminomutase. α-Lysine could then enter the cell's general amino acid metabolic pool to be used for protein synthesis or as a source of carbon and nitrogen. nih.gov

Based on the proposed degradation route, the primary metabolic intermediates would be the reverse of the biosynthetic intermediates.

Interactive Table: Proposed Metabolic Intermediates in Degradation

| Intermediate Compound | Preceding Compound | Generating Enzyme (Proposed) |

| β-Lysine | This compound | Deacetylase / Amidohydrolase |

| α-Lysine | β-Lysine | Lysine-2,3-aminomutase |

Molecular and Cellular Interactions of 6 Acetamido 3 Aminohexanoic Acid

Interactions with Enzymes and Proteins

The interaction of 6-acetamido-3-aminohexanoic acid with proteins and enzymes is a key area of research, largely driven by its analogy to other well-studied lysine (B10760008) derivatives.

While direct extensive studies on the modulatory effects of this compound on a wide range of enzymatic processes are not broadly documented, its structural similarity to 6-aminohexanoic acid (also known as ε-aminocaproic acid or EACA) provides a strong basis for predicting its potential interactions, particularly in the context of fibrinolysis. EACA is a well-known antifibrinolytic drug that competitively inhibits plasmin, a serine protease responsible for the breakdown of fibrin (B1330869) clots. nih.govwikipedia.orgebi.ac.uk This inhibition is crucial in controlling bleeding. wikipedia.org

The mechanism of action of EACA involves binding to the lysine-binding sites of plasminogen, thereby preventing plasminogen from binding to fibrin and its subsequent activation to plasmin. nih.govhaematologica.org Given that this compound is a derivative of 6-aminohexanoic acid, it is plausible that it may exert a similar, albeit likely modified, inhibitory effect on plasmin. The acetylation at the 6-amino group and the presence of an amino group at the 3-position would influence its binding affinity to the lysine-binding sites of plasminogen, potentially altering its inhibitory potency.

Research on derivatives of 6-aminohexanoic acid has shown that modifications to the core structure can significantly impact antifibrinolytic activity. For instance, tranexamic acid, a cyclic analog of 6-aminohexanoic acid, exhibits approximately ten times higher antifibrinolytic activity. mdpi.comisbtweb.orgsterimaxinc.com This highlights the sensitivity of the plasminogen-binding interaction to the structural features of the inhibitor. Studies on peptide derivatives of EACA have also been conducted to develop more potent and specific plasmin inhibitors. nih.gov

Direct ligand-receptor binding studies for this compound are not extensively reported in the literature. However, based on its structural characteristics, it is anticipated to interact with proteins that have binding sites for lysine or similar amino acids. The primary example, as discussed above, is its potential interaction with the kringle domains of plasminogen, which contain the lysine-binding sites. nih.gov

The binding of 6-aminohexanoic acid to plasminogen is a classic example of a ligand-receptor interaction that has been well-characterized. This interaction is not with an enzymatic active site but rather with a protein-protein interaction site. researchgate.net The specificity of this binding is crucial for its therapeutic effect. It is hypothesized that this compound could engage in similar interactions, with the acetamido and amino groups influencing the binding kinetics and affinity.

Furthermore, the general structure of amino acids allows for a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which would govern the binding of this compound to protein targets. The zwitterionic nature of the molecule at physiological pH would also play a significant role in its binding properties. ebi.ac.uk

Impact on Cellular Physiology in Model Systems

In certain microorganisms, this compound, in the form of N(ε)-acetyl-β-lysine, plays a significant role in cellular adaptation to environmental stress.

N(ε)-acetyl-β-lysine has been identified as a compatible solute, or osmolyte, in methanogenic archaea. nih.govnih.gov Compatible solutes are small organic molecules that accumulate in the cytoplasm of cells in response to high external solute concentrations, thereby maintaining osmotic balance and protecting cellular structures and functions without significantly interfering with cellular processes. nih.gov

Studies have shown that some methanogenic archaea synthesize N(ε)-acetyl-β-lysine when grown in environments with high salt concentrations. nih.govnih.gov This accumulation helps the microorganisms to survive and grow under osmotic stress. The synthesis of N(ε)-acetyl-β-lysine is a regulated process, often induced by an increase in the osmolarity of the surrounding medium. nih.gov When a more readily available osmoprotectant like glycine (B1666218) betaine (B1666868) is present in the environment, the synthesis of N(ε)-acetyl-β-lysine can be repressed as the microorganism will preferentially accumulate the exogenous compound. nih.gov

Interestingly, while N(ε)-acetyl-β-lysine is a known archaeal osmolyte, the genetic machinery for its synthesis has also been identified in bacteria such as Bacillus subtilis. nih.gov Homologous overexpression of the yodP-kamA genes in B. subtilis leads to the production of significant amounts of N(ε)-acetyl-β-lysine. nih.gov This suggests that the capacity for synthesizing this osmolyte may be more widespread than initially thought.

The synthesis and accumulation of N(ε)-acetyl-β-lysine is a direct manifestation of a cellular stress response, specifically to osmotic stress. This mechanism is crucial for maintaining cellular homeostasis, which is the state of steady internal, physical, and chemical conditions maintained by living systems. The reversible Nε-lysine acetylation of proteins is a known post-translational modification in bacteria that plays a role in regulating diverse cellular activities, including stress response. nih.gov

In methanogenic archaea, the biosynthetic pathway for N(ε)-acetyl-β-lysine is osmotically regulated, indicating a sophisticated cellular control system that senses environmental osmolarity and triggers the appropriate adaptive response. nih.gov This ensures that the cell can maintain its turgor pressure and the integrity of its macromolecules in the face of fluctuating external salt concentrations. The ability to synthesize this protective compound is essential for the survival of these microorganisms in their natural, often osmotically challenging, habitats.

The table below summarizes the conditions under which N(ε)-acetyl-β-lysine is synthesized and its role in different microorganisms.

| Microorganism | Condition for Synthesis | Role | Reference |

| Methanosarcina thermophila | High saline concentrations (>0.4 M NaCl) | Osmolyte for osmotic balance | nih.gov |

| Methanogenium cariaci | High saline concentrations | Accumulates to high concentrations | nih.gov |

| Methanogenic archaea (general) | High solute concentrations | Osmotically regulated biosynthesis | nih.gov |

| Bacillus subtilis (recombinant) | Overexpression of yodP-kamA genes | Production of the osmolyte | nih.gov |

Structure-Activity Relationships of this compound and its Derivatives

The biological activity of this compound and its analogs is intrinsically linked to their chemical structures. By comparing it with related compounds, a clearer picture of its structure-activity relationship emerges, particularly concerning its potential as an antifibrinolytic agent.

The parent compound, 6-aminohexanoic acid (EACA), serves as a foundational structure for understanding these relationships. mdpi.com EACA's antifibrinolytic activity is attributed to its linear structure, which allows it to fit into the lysine-binding sites of plasminogen. nih.govresearchgate.net

Modifications to this basic structure lead to significant changes in activity, as illustrated in the table below.

| Compound | Structural Modification from 6-Aminohexanoic Acid | Relative Antifibrinolytic Activity | Reference |

| 6-Aminohexanoic Acid (EACA) | Baseline structure | 1x | isbtweb.org |

| Tranexamic Acid | Cyclohexane (B81311) ring, restricting conformational flexibility | ~10x more potent than EACA | mdpi.comisbtweb.orgsterimaxinc.com |

| H-d-Ala-Phe-Lys-EACA-NH₂ | Peptide derivative with a C-terminal amide | More active plasmin inhibitor than EACA | nih.gov |

| This compound | Acetylation at the 6-amino group and an additional amino group at the 3-position | Activity not yet quantified but likely altered from EACA | - |

The introduction of a cyclic structure in tranexamic acid, which reduces conformational flexibility, dramatically increases its potency, suggesting that a more rigid conformation that better mimics the binding of lysine is favorable for plasminogen interaction. mdpi.com Conversely, the addition of peptide sequences to EACA, as seen in H-d-Ala-Phe-Lys-EACA-NH₂, can also enhance its inhibitory activity against plasmin, indicating that extensions to the core structure can lead to additional interactions with the enzyme. nih.gov

Advanced Analytical and Characterization Methodologies for 6 Acetamido 3 Aminohexanoic Acid

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and quantification of 6-acetamido-3-aminohexanoic acid from various matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and quantifying this compound. The technique's versatility allows for the use of various column chemistries and mobile phase compositions to achieve optimal separation. For instance, reversed-phase HPLC, employing a nonpolar stationary phase and a polar mobile phase, is commonly utilized.

A study on a related compound, aminocaproic acid, demonstrated the effectiveness of a mixed-mode column with a mobile phase of water, acetonitrile (B52724), and perchloric acid, with UV detection at 200 nm. sielc.com Another method for aminocaproic acid utilized a mobile phase of acetonitrile and water with a sulfuric acid buffer, also with detection at 200 nm. sielc.com The development of a specific RP-HPLC method for aminocaproic acid in a complex nasal drug involved derivatization with dansyl chloride and UV detection at 288 nm, showcasing the adaptability of HPLC for complex samples. researchgate.net The purity of related compounds, such as N-(+)-Biotinyl-6-aminohexanoic acid, is often determined by HPLC, with assays showing purities of ≥97.0%. sigmaaldrich.com

Table 1: HPLC Method Parameters for Related Amino Acids

| Parameter | Method 1 | Method 2 | Method 3 |

| Analyte | 6-Aminocaproic Acid | 6-Aminocaproic Acid | Aminocaproic Acid |

| Column | Primesep A (mixed-mode) | Newcrom AH (mixed-mode) | Not Specified (RP) |

| Mobile Phase | Water, Acetonitrile, Perchloric Acid | Acetonitrile, Water, Sulfuric Acid | Gradient (A: 100% to 0%, B: 0% to 100%) |

| Detection | UV at 200 nm | UV at 200 nm | UV at 288 nm |

| Derivatization | None | None | Dansyl chloride |

This table is generated based on data for the related compound 6-aminocaproic acid and illustrates common HPLC approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, although it typically requires derivatization to increase the compound's volatility. sigmaaldrich.com Amino acids, being polar, are often converted into more volatile derivatives before GC analysis. thermofisher.com Silylation is a common derivatization method, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comthermofisher.com These reagents react with the active hydrogens on the amino and carboxylic acid groups, making the molecule suitable for GC separation. sigmaaldrich.com

Following separation by the gas chromatograph, the mass spectrometer provides detailed structural information and allows for sensitive quantification. The resulting mass spectrum is a molecular fingerprint that aids in the definitive identification of the compound. For instance, the GC-MS analysis of derivatized amino acids on a 5% phenyl methylpolysiloxane column has been shown to provide good separation and detection. thermofisher.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-resolution separation technique for charged species like this compound. This method utilizes a high voltage applied across a narrow capillary filled with an electrolyte solution. The differential migration of ions based on their charge-to-size ratio results in separation.

For the analysis of underivatized amino acids, a low acidic pH is often used to ensure the analytes carry a positive charge. nih.gov A study on the CE-MS analysis of free amino acids found that 1 M formic acid was an effective electrolyte. nih.gov The coupling of CE with mass spectrometry (CE-MS) provides both separation and identification capabilities, offering a powerful tool for the analysis of amino acids in various samples. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Addressing isomer differentiation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of this compound, including the differentiation of its isomers. 1H and 13C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a 1H NMR spectrum reveal the number and connectivity of protons. For example, in the 1H NMR spectrum of the related 6-acetamidohexanoic acid, distinct signals can be assigned to the protons of the acetyl group, the methylene (B1212753) groups of the hexanoic acid chain, and the amide proton. chemicalbook.com

Crucially, NMR can distinguish between isomers. For this compound, which has a chiral center at the 3-position, NMR can differentiate between the (R) and (S) enantiomers, often with the use of chiral shift reagents or by derivatization with a chiral agent to form diastereomers with distinct NMR spectra. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, confirming the substitution pattern and differentiating it from other isomers like 4-acetamido-5-aminohexanoic acid. For instance, the specific coupling patterns between the proton at the 3-position and its neighbors would be unique to this isomer.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl CH3 | ~2.0 | Singlet |

| CH2 adjacent to C=O | ~2.3 | Triplet |

| CH at position 3 | ~3.5 | Multiplet |

| CH2 at position 2 | ~2.5 | Multiplet |

| CH2 at position 4 | ~1.6 | Multiplet |

| CH2 at position 5 | ~1.5 | Multiplet |

| CH2 adjacent to NH | ~3.2 | Multiplet |

| NH (amide) | Variable | Broad Singlet |

| NH2 (amino) | Variable | Broad Singlet |

| OH (carboxyl) | Variable | Broad Singlet |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution MS

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. This high precision is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C8H16N2O3), the expected monoisotopic mass is 188.1161 g/mol . epa.govebi.ac.uk

Fragmentation patterns observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provide further structural information. The fragmentation of this compound would be expected to yield characteristic ions resulting from the cleavage of amide and carbon-carbon bonds. For example, the mass spectrum of the related 6-aminohexanoic acid shows characteristic fragments that can be used for its identification. massbank.eu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) |

| [M+H]+ | 189.1234 |

| [M+Na]+ | 211.1053 |

| [M-H]- | 187.1088 |

Data based on predicted values for the given molecular formula. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed for the structural elucidation and quantification of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands corresponding to its key structural features. The presence of an amide group, a carboxylic acid, and an amine can be confirmed by specific vibrational frequencies.

Key functional groups and their expected IR absorption ranges for this compound are detailed in the table below. The O-H stretch of the carboxylic acid is typically broad, and the N-H stretches of the primary amine and secondary amide will also be present. The carbonyl (C=O) stretches from the carboxylic acid and the amide are particularly informative.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (broad) | 2500-3300 |

| Amine | N-H Stretch | 3300-3500 |

| Amide | N-H Stretch | 3100-3500 |

| Alkyl C-H | C-H Stretch | 2850-2960 |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Amide | C=O Stretch (Amide I) | 1630-1680 |

| Amide | N-H Bend (Amide II) | 1510-1570 |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

This table presents generalized data and actual spectral values may vary based on the sample state (solid, liquid, or gas) and the specific instrument used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for quantitative analysis and for detecting the presence of chromophores (light-absorbing groups) in a molecule. This compound itself does not possess strong chromophores that absorb in the visible region. However, the carbonyl groups of the amide and carboxylic acid functions allow for absorption in the UV region, typically around 200-220 nm.

While the UV spectrum may not be highly specific for structural elucidation on its own, it is invaluable for determining the concentration of this compound in solution using the Beer-Lambert law. The molar absorptivity (ε) at a specific wavelength (λmax) is a constant for the compound under defined conditions (solvent, pH). For related compounds like 6-aminohexanoic acid, the absorption maximum is often observed around 208 nm. sielc.com The pH of the mobile phase can affect the UV-Vis spectrum. sielc.com

Chiral Analysis for Enantiomeric Purity

Since this compound possesses a chiral center at the C-3 position, it can exist as two enantiomers, (R)- and (S)-6-Acetamido-3-aminohexanoic acid. In many biological and pharmaceutical contexts, only one enantiomer is active or desired. Therefore, analytical methods to separate and quantify these enantiomers are crucial for determining the enantiomeric purity of a sample.

The primary technique for chiral analysis is chiral chromatography , most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

The principle of chiral HPLC relies on the differential interaction of the two enantiomers with the CSP. The CSP is composed of a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

Common types of chiral stationary phases used for the separation of amino acid derivatives include those based on:

Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support)

Pirkle-type or brush-type phases

Macrocyclic antibiotics (e.g., vancomycin, teicoplanin)

Ligand-exchange phases

A hypothetical chiral HPLC separation of the enantiomers of this compound is illustrated in the table below.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-6-Acetamido-3-aminohexanoic acid | 8.5 | 50 |

| (S)-6-Acetamido-3-aminohexanoic acid | 10.2 | 50 |

This table represents an idealized racemic mixture. In a real-world analysis of an enantiomerically enriched sample, the peak areas would be unequal, allowing for the calculation of enantiomeric excess (ee).

Sample Preparation and Derivatization Strategies for Complex Research Matrices

Analyzing this compound in complex research matrices, such as biological fluids (plasma, urine) or environmental samples, often requires extensive sample preparation to remove interfering substances and to enhance the analytical signal. Furthermore, derivatization is a common strategy to improve the chromatographic and detection characteristics of the analyte.

Sample Preparation Techniques:

Protein Precipitation: For biological samples, proteins can interfere with the analysis and damage analytical columns. Precipitation with organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid) is a common first step.

Solid-Phase Extraction (SPE): SPE is a powerful technique for sample clean-up and concentration. By selecting an appropriate sorbent (e.g., reversed-phase C18, ion-exchange), this compound can be selectively retained while matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). The pH of the aqueous phase can be adjusted to control the ionization state and thus the partitioning of the amino acid.

Derivatization Strategies:

Derivatization is the chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical method. For this compound, derivatization can be employed to:

Increase Volatility for Gas Chromatography (GC): The carboxylic acid and amino groups make the molecule non-volatile. Derivatization of these groups is necessary for GC analysis. Common approaches include:

Esterification: The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) using reagents like methanol/HCl or alkyl chloroformates.

Acylation: The primary amino group can be acylated.

Enhance UV or Fluorescence Detection for HPLC: Introducing a chromophore or fluorophore through derivatization can significantly improve the sensitivity of detection. Common derivatizing agents for amino groups include:

Dansyl chloride

o-Phthalaldehyde (B127526) (OPA)

Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

Improve Chiral Separation: Derivatization with a chiral reagent can create diastereomers that can be separated on a non-chiral column.

A general derivatization reaction for amino acids using an alkyl chloroformate is a one-step process that can derivatize both the amino and carboxylic acid groups. nih.gov

| Derivatization Reagent | Target Functional Group(s) | Purpose |

| Alkyl Chloroformate | Amino and Carboxylic Acid | GC analysis, improved volatility |

| Dansyl Chloride | Primary Amino Group | HPLC with fluorescence detection |

| Fmoc-Cl | Primary Amino Group | HPLC with UV or fluorescence detection |

Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| (R)-6-Acetamido-3-aminohexanoic acid |

| (S)-6-Acetamido-3-aminohexanoic acid |

| 6-aminohexanoic acid |

| Acetonitrile |

| Dansyl chloride |

| Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |

| Methanol |

| o-Phthalaldehyde (OPA) |

| Trichloroacetic acid |

| Vancomycin |

| Teicoplanin |

This article delves into the sophisticated analytical techniques utilized for the characterization and analysis of the chemical compound this compound. The focus is on spectroscopic methods, chiral analysis, and sample preparation strategies crucial for research applications.

Chiral Analysis for Enantiomeric Purity

The presence of a stereocenter at the third carbon atom (C-3) of the hexanoic acid chain means that this compound exists as a pair of enantiomers: (R)-6-Acetamido-3-aminohexanoic acid and (S)-6-Acetamido-3-aminohexanoic acid. In many scientific contexts, particularly those involving biological systems, the two enantiomers may exhibit different activities. Consequently, the ability to separate and quantify these enantiomers is critical for determining the enantiomeric purity of a sample.

The most prevalent technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction leads to a difference in retention times, allowing for the separation and subsequent quantification of the individual enantiomers. The choice of CSP is critical and often involves polysaccharide-based phases, Pirkle-type phases, or macrocyclic antibiotic phases.

Illustrative Chiral HPLC Separation of this compound Enantiomers

| Enantiomer | Hypothetical Retention Time (minutes) | Peak Area (%) in a Racemic Mixture |

|---|---|---|

| (R)-6-Acetamido-3-aminohexanoic acid | 12.4 | 50 |

| (S)-6-Acetamido-3-aminohexanoic acid | 14.1 | 50 |

Sample Preparation and Derivatization Strategies for Complex Research Matrices

The analysis of this compound within complex matrices, such as those encountered in biological or environmental research, necessitates robust sample preparation protocols. These procedures are designed to remove interfering substances and concentrate the analyte of interest.

Common sample preparation techniques include:

Protein Precipitation: For biological samples, proteins are often removed by adding an organic solvent like acetonitrile or an acid such as trichloroacetic acid.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from the sample matrix. Interfering components are washed away, and the purified analyte is then eluted.

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For this compound, derivatization can be employed to:

Increase Volatility for Gas Chromatography (GC): The inherent low volatility of the amino acid can be overcome by converting the carboxylic acid to an ester and/or acylating the amino group. Alkyl chloroformates can be used in a one-step reaction to derivatize both functional groups. nih.gov

Enhance Detection in HPLC: Attaching a chromophoric or fluorophoric tag can significantly increase the sensitivity of UV or fluorescence detection. Reagents like dansyl chloride, o-phthalaldehyde (OPA), and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are commonly used for this purpose by reacting with the primary amino group.

Common Derivatization Strategies for this compound

| Derivatizing Reagent | Target Functional Group | Analytical Purpose |

|---|---|---|

| Alkyl Chloroformate | Amino and Carboxylic Acid | Improves volatility for GC analysis. nih.gov |

| Dansyl Chloride | Primary Amino Group | Enhances fluorescence detection in HPLC. |

| Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Primary Amino Group | Improves UV and fluorescence detection in HPLC. |

Investigational Applications in Chemical Biology and Material Science Research

Role as an Unnatural Amino Acid in Peptide Synthesis and Protein Engineering

The site-specific incorporation of unnatural amino acids (uAAs) into proteins has become a powerful tool in protein engineering, enabling experiments and applications that would otherwise be impossible. nih.gov These non-canonical amino acids can introduce novel chemical functionalities, probe protein function, and enhance protein properties for medical and industrial use. nih.gov 6-Acetamido-3-aminohexanoic acid serves as a compelling example of a uAA, offering unique structural attributes for modifying peptides and proteins.

The incorporation of this compound or its close analogs, like 6-aminohexanoic acid (Ahx), into a peptide sequence introduces a flexible, hydrophobic element. researchgate.netnih.gov This modification can fundamentally alter the peptide's properties. Replacing parts of a standard peptide backbone with such non-peptide spacers can improve bioavailability by increasing resistance to degradation by proteases. mdpi.com The flexible chain of methylene (B1212753) bridges provides conformational adaptability without necessarily losing the parent molecule's biological activity. mdpi.com This strategy has been applied to various peptides, including neuropeptide Y (NPY) analogs, where extending the peptide's N-terminus with Ahx resulted in analogs with high affinity for the Y1 receptor. mdpi.com The insertion of this linker can effectively separate charged residues, a key factor for modulating properties like cellular uptake. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability or oral bioavailability. This compound and its parent compound, Ahx, are valuable scaffolds for this purpose. Due to its structure and flexibility, Ahx is an excellent candidate to act as a building block in cyclic peptides designed to mimic β-turns, a common secondary structure in proteins. nih.govmdpi.com Simple dipeptides have been cyclized using 6-aminohexanoic acid to create small-molecule models of these turns, demonstrating its utility as a structural scaffold. nih.govmdpi.com The ability to introduce an element that facilitates a desired conformation makes it a significant tool in the rational design of molecules that can replicate the biological activity of larger, more complex peptides. mdpi.com

Conjugation Strategies for Research Probes and Biosensors

The bifunctional nature of this compound, possessing both a reactive amine and a carboxylic acid group separated by a flexible spacer, makes it an ideal linker molecule for conjugation chemistry. researchgate.net This allows for the covalent connection of two different molecular entities, a critical requirement in the development of research probes and biosensors.

While specific examples involving this compound are specialized, the use of its analog, 6-aminohexanoic acid (Ahx), as a linker is a well-established strategy. researchgate.net The flexible, hydrophobic chain is used to connect biomolecules, such as carbohydrates (glycans), to other molecules or surfaces. This process, known as glycoconjugation, is crucial for creating functionalized surfaces for biosensors, microarrays, or targeted drug delivery systems. The linker physically separates the attached biomolecule from the surface or carrier, minimizing steric hindrance and preserving its biological activity.

In affinity-based target identification, a probe is designed to bind specifically to a biological target (e.g., an enzyme or receptor). These probes typically consist of a "bait" molecule that provides binding specificity and a "tag" for detection or purification, connected by a linker. The structural properties of this compound make it suitable for this linker role. Its flexible chain can connect the bait and tag without interfering with the binding interaction, and its defined length helps to position the tag appropriately for detection.

| Feature of this compound | Research Application | Rationale |

| β-Amino Acid Structure | Peptide Backbone Modification | Alters proteolytic stability and conformational properties of the peptide. mdpi.com |

| Flexible Hydrocarbon Chain | Linker/Spacer in Conjugates | Provides spatial separation between conjugated molecules, reducing steric hindrance. mdpi.comresearchgate.net |

| Bifunctional (Amine & Carboxyl groups) | Scaffold for Synthesis | Allows for step-wise chemical synthesis, similar to standard amino acids. researchgate.net |

| Conformational Adaptability | β-Turn Mimetic Scaffold | Facilitates the formation of desired secondary structures in peptidomimetics. nih.govmdpi.com |

Utilization in Biodegradable Polymer Synthesis

The parent compound, 6-aminohexanoic acid, is a crucial monomer in the chemical industry for the production of Nylon-6, a widely used polyamide. nih.govnih.gov This synthesis involves the polymerization of the monomer, which is often derived from the hydrolysis of ε-caprolactam. nih.govgoogle.com The development of sustainable, bio-based routes for producing 6-aminohexanoic acid from precursors like cyclohexane (B81311) is an active area of research, aiming to create greener manufacturing processes. nih.gov

As a functionalized derivative, this compound represents a potential building block for creating novel biodegradable polymers. The presence of the additional amine group and the acetyl group offers reactive sites for cross-linking or further functionalization. This could lead to the synthesis of "smart" polymers or hydrogels with tailored properties, such as altered degradation rates, specific ligand-binding capabilities, or different mechanical strengths compared to traditional polyamides.

Precursor for the Synthesis of Bioactive Compounds for Research Purposes

The unique structural characteristics of this compound, featuring both a protected amine at the 6-position and a free amine at the 3-position, along with a terminal carboxylic acid, make it a molecule of interest in the synthesis of novel bioactive compounds for research. Its bifunctional nature allows for selective chemical modifications, enabling its incorporation into larger molecular scaffolds or its use as a foundational building block for creating new chemical entities with potential applications in chemical biology and material science.

While extensive research on this compound as a synthetic precursor is still emerging, its structural relationship to other well-studied aminohexanoic acid derivatives suggests its potential utility in several research areas. For instance, the related compound 6-aminohexanoic acid has been widely used as a flexible linker in the synthesis of various biologically active molecules, including peptide-based inhibitors and drug-delivery systems. The presence of the acetamido group and the specific positioning of the amino group in this compound offer different steric and electronic properties, which could be exploited to fine-tune the biological activity and pharmacokinetic properties of the resulting synthetic compounds.

Table 1: Potential Research Applications of this compound Derivatives

| Research Area | Potential Application of Synthetic Derivatives | Rationale |

| Peptidomimetics | Synthesis of modified peptides with enhanced stability and altered receptor binding profiles. | The β-amino acid structure can be incorporated into peptide backbones to induce specific secondary structures and confer resistance to enzymatic degradation. |

| Enzyme Inhibitor Scaffolds | Development of novel inhibitors targeting proteases or other enzymes. | The amino and carboxyl groups can serve as handles for attaching pharmacophoric elements that interact with enzyme active sites. |

| Bioconjugation | Use as a linker to connect different molecular entities, such as a targeting ligand and a therapeutic agent. | The bifunctional nature allows for controlled, stepwise conjugation reactions. |

| Material Science | Incorporation into polymers to create biocompatible materials with specific functional properties. | The amino and carboxyl groups can participate in polymerization reactions, and the acetamido group can influence material properties like hydrophilicity. |

Detailed research findings on the direct use of this compound as a precursor are currently limited in publicly available literature. However, based on the principles of medicinal chemistry and chemical biology, its potential as a versatile building block for the synthesis of new research tools and potential therapeutic leads is significant. Future research in this area would likely focus on developing synthetic routes to a variety of derivatives and evaluating their biological activities in relevant assays. The data generated from such studies would be crucial in elucidating the structure-activity relationships of this class of compounds and paving the way for their application in various scientific disciplines.

Computational and Theoretical Studies on 6 Acetamido 3 Aminohexanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictate its physical properties and biological activity. For 6-Acetamido-3-aminohexanoic acid, these studies would reveal the preferred spatial arrangements of its atoms and the energy barriers between different conformations.

A study on N-acetylglycine, a simpler N-acetylated amino acid, using MP2/6-31++G** level of theory, identified four stable conformations. nih.gov This suggests that this compound would also possess multiple stable conformers. The presence of intramolecular hydrogen bonds, for instance between the amide proton and the carboxyl oxygen, or between the amino group and the acetyl oxygen, would play a significant role in stabilizing certain conformations. A theoretical study on the model peptide N-acetyl–glycine (B1666218)–glycine–N′-methylamide at the B3LYP/6-31G* level identified 31 minima, including 10 β-turn structures, highlighting the conformational complexity that can arise in such molecules. worldscientific.comresearchgate.net

The relative energies of these conformers can be calculated to determine their population at a given temperature. This information is crucial for understanding which shapes the molecule is most likely to adopt in different environments.

Table 1: Representative Conformational Data for a Model N-Acetylated Amino Acid (N-Acetylglycine)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular Hydrogen Bond |

| NAG1 | 0.00 | ψ ≈ 180, φ ≈ -80 | No |

| NAG2 | 0.54 | ψ ≈ 180, φ ≈ 80 | No |

| NAG3 | 1.23 | ψ ≈ 0, φ ≈ 180 | Yes (C=O...H-N) |

| NAG4 | 2.10 | ψ ≈ 0, φ ≈ -80 | No |

Data derived from a theoretical study on N-acetylglycine. nih.gov The dihedral angles (ψ and φ) are analogous to those in peptides and represent key rotational degrees of freedom.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. These methods can be used to calculate a wide range of properties for this compound, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

DFT studies on related molecules, such as N-acetylcysteine (NAC), have been performed to understand their reactivity. researchgate.net For this compound, such calculations would reveal the most electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The electrostatic potential map would visualize the charge distribution across the molecule, highlighting the electronegative oxygen atoms of the carboxyl and acetyl groups and the potentially positive regions around the amide and amino protons. This information is critical for understanding intermolecular interactions, such as hydrogen bonding with solvent molecules or binding to a biological target.

Table 2: Illustrative Electronic Properties Calculated for a Similar Functionalized Amino Acid

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

These values are hypothetical and representative of what could be obtained for this compound based on calculations for similar molecules like cyclic dipeptides. oup.com

Predictive Modeling for Derivatives and Interactions

Building on the foundation of molecular modeling and quantum chemical calculations, predictive models can be developed to forecast the properties of derivatives of this compound and its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard. By establishing a mathematical relationship between the structural or electronic features (descriptors) of a series of molecules and their observed activity or property, these models can predict the behavior of new, unsynthesized compounds. For instance, by systematically modifying the structure of this compound (e.g., by changing the length of the alkyl chain or substituting the acetyl group) and calculating various molecular descriptors, one could predict how these changes would affect properties like solubility, lipophilicity, or binding affinity to a specific target. nih.gov

Predictive modeling can also be applied to understand how this compound might interact with biological macromolecules, such as enzymes or receptors. Molecular docking simulations, a key component of predictive modeling, can be used to predict the preferred binding orientation of the molecule within the active site of a protein. These simulations score different poses based on factors like electrostatic interactions and hydrogen bonding, providing a hypothesis for the mechanism of action. Machine learning approaches are also increasingly being used to predict protein-ligand interactions with high accuracy. nih.govfrontiersin.org

The development of such predictive models is crucial for the rational design of new derivatives of this compound with enhanced or specific properties for various applications.

Future Research Directions and Unanswered Questions

Elucidation of Complete Metabolic Pathways and Regulation

The metabolic journey of 6-Acetamido-3-aminohexanoic acid within biological systems remains largely uncharted territory. As a modified non-proteinogenic amino acid, its metabolic fate is not encompassed by the well-defined pathways of the 20 common amino acids. Current metabolomic databases provide minimal information on its endogenous production or degradation. For instance, while it has been detected in metabolomic studies, the specific enzymatic reactions and regulatory networks governing its concentration in vivo are yet to be identified.

Future research will need to focus on identifying the enzymes responsible for both the synthesis and catabolism of this compound. A key question is whether this compound is a metabolic dead-end or if it serves as a precursor for other biologically active molecules. Investigating the transcriptional and allosteric regulation of the involved enzymes will be crucial to understanding how its levels are controlled in response to different physiological or pathological conditions. The application of techniques such as stable isotope tracing and high-resolution mass spectrometry will be instrumental in mapping its metabolic network.

Development of Novel and Efficient Synthetic Routes

The availability of pure this compound is essential for its study and potential application. While it is commercially available, the development of novel and more efficient synthetic routes is a key area for future chemical research. Current synthetic strategies are not widely published in mainstream literature, suggesting that they may be proprietary or not fully optimized.

Future research in this area should aim to develop stereoselective synthetic methods, as the biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. The development of biocatalytic routes, potentially using engineered enzymes, could offer a more sustainable and efficient alternative to traditional chemical synthesis. Furthermore, the creation of synthetic pathways that allow for the straightforward introduction of isotopic labels will be invaluable for the metabolic studies mentioned in the previous section.

Exploration of New Biological Roles in Diverse Organisms

The known biological roles of this compound are currently very limited. It has been identified as a bacterial metabolite, suggesting a role in microbial physiology. researchgate.net However, the specific functions it performs in these organisms are unknown. It could be involved in cell signaling, act as a component of secondary metabolites, or play a role in microbial competition.

A significant future research direction is to explore its biological functions across a wide range of organisms. This includes investigating its potential effects on prokaryotic and eukaryotic cells. Does it have antimicrobial properties? Does it influence biofilm formation? Can it be utilized by certain organisms as a nutrient source? Answering these questions will require a combination of genetic, biochemical, and microbiological approaches. Furthermore, its structural similarity to other biologically active molecules, such as the neurotransmitter GABA, suggests that it could have currently unrecognized neuromodulatory or other physiological effects in higher organisms.

Expanding Applications in Advanced Materials and Chemical Biology Tools

One of the most exciting future prospects for this compound lies in its potential use in advanced materials and as a tool in chemical biology. A recent groundbreaking study has demonstrated the use of (S)-6-acetamido-3-aminohexanoic acid in expanding the genetic code of an organism. researchgate.netnih.gov In this research, the compound was successfully incorporated into a protein, showcasing its potential as a non-canonical amino acid that can be used to create novel proteins with new functions. researchgate.netnih.gov

This opens the door to a vast array of future applications. By incorporating this and other β-amino acids into proteins, it may be possible to create biopolymers with enhanced stability, novel catalytic activities, or unique material properties. researchgate.netresearchgate.net For example, proteins containing β-amino acids could be more resistant to degradation by proteases, a desirable characteristic for therapeutic proteins.

As a chemical biology tool, this compound and its derivatives could be used to probe protein structure and function. By strategically placing it within a protein, researchers can study the effects of altering the peptide backbone. Furthermore, with appropriate modifications, it could be developed into a chemical probe to study specific biological processes.

The table below summarizes the key areas for future research and the unanswered questions surrounding this compound.

| Research Area | Key Unanswered Questions | Potential Future Directions |

| Metabolic Pathways and Regulation | - What are the enzymatic pathways for its synthesis and degradation?- How are these pathways regulated at the genetic and protein levels? | - Stable isotope tracing studies.- Identification and characterization of key enzymes.- Transcriptomic and proteomic analyses. |

| Synthesis | - What are the most efficient and stereoselective synthetic routes?- Can sustainable biocatalytic methods be developed? | - Development of novel asymmetric syntheses.- Engineering of enzymes for biosynthesis.- Synthesis of isotopically labeled standards. |

| Biological Roles | - What is its specific function as a bacterial metabolite?- Does it have biological activity in other organisms? | - Microbiological and genetic studies in bacteria.- Screening for bioactivity in various cell-based assays.- Comparative metabolomics across different species. |

| Advanced Materials and Chemical Biology | - What are the properties of proteins containing this amino acid?- Can it be used to create novel biomaterials or therapeutics? | - Genetic code expansion to incorporate it into various proteins.- Characterization of the resulting biopolymers.- Development of derivatives for use as chemical probes. |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural characterization of 6-Acetamido-3-aminohexanoic acid, and how should data interpretation be standardized?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm backbone structure and functional groups. Infrared (IR) spectroscopy can identify amide (C=O stretch ~1650 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) groups. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. Cross-reference data with analogous compounds like 6-aminohexanoic acid (CAS 60-32-2) for benchmarking .

- Standardization : Calibrate instruments using NIST-traceable standards and report solvent effects (e.g., DMSO vs. water) to ensure reproducibility .

Q. How can synthetic routes for this compound be optimized to minimize side products?

- Methodology : Employ carbodiimide-based coupling (e.g., EDC/NHS) for acetamido group introduction, ensuring stoichiometric control of reactants. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify intermediates using ion-exchange chromatography to isolate the target compound from byproducts like 6-Acrylamidohexanoic acid derivatives .

- Troubleshooting : Adjust pH to stabilize amino groups during synthesis and use inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved across studies?

- Methodology : Conduct meta-analysis of existing literature to identify variables such as assay conditions (e.g., pH, temperature) or purity thresholds (>95% by HPLC). Replicate conflicting experiments under standardized protocols, including controls like 6-aminohexanoic acid (CAS 60-32-2) for comparative activity profiling .

- Case Study : If one study reports enzyme inhibition while another shows no effect, evaluate binding affinity via surface plasmon resonance (SPR) to confirm target interaction .

Q. What experimental design principles are critical for studying the compound’s role in metabolic pathways?

- Methodology : Use isotopically labeled ¹³C or ¹⁵N analogs to trace incorporation into metabolic intermediates. Pair with knockout cell lines (e.g., CRISPR-Cas9) to isolate pathway-specific effects. Validate findings using dual approaches: LC-MS for quantitative analysis and fluorescent probes for real-time tracking .

- Statistical Rigor : Apply ANOVA with post-hoc tests to account for biological variability, and report effect sizes with confidence intervals .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., proteases). Validate predictions with mutagenesis studies to identify critical binding residues.

- Limitations : Address force field inaccuracies for flexible amino acid side chains by cross-validating with experimental binding data .

Data Presentation and Reproducibility Guidelines

Q. What criteria should be prioritized when publishing datasets on this compound?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.